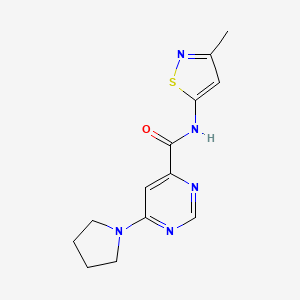
N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 protein, which is involved in the regulation of various cellular processes, including immune response and cell survival. In
Wissenschaftliche Forschungsanwendungen
Optical Sensors and Biological Applications
Pyrimidine derivatives, including compounds related to N-(3-methylisothiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have found a range of biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups within heterocycles, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with CNS activity. These compounds display a broad spectrum of effects, from depression to euphoria and convulsion, indicating their potential in CNS drug development (Saganuwan, 2017).
Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including those derived from pyrimidine, play a crucial role in organic synthesis, catalysis, and drug development due to their functionalities. These compounds have shown potential in forming metal complexes, designing catalysts, and demonstrating various biological activities, highlighting their significance in medicinal chemistry (Li et al., 2019).
Anti-inflammatory Activities and Structure–Activity Relationships
Pyrimidine derivatives are known for their wide range of pharmacological effects, including anti-inflammatory activities. These effects are attributed to their inhibition of key inflammatory mediators, suggesting their potential as anti-inflammatory agents. Detailed structure–activity relationship (SAR) analysis offers insights for developing novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).
Pharmacologically Active Compounds
The pyrimidine core is considered a promising scaffold for the development of new biologically active compounds due to its wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This indicates the scaffold's versatility in drug development and the potential for discovering new therapeutic agents (Chiriapkin, 2022).
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-6-12(20-17-9)16-13(19)10-7-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRISYUZUBUZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

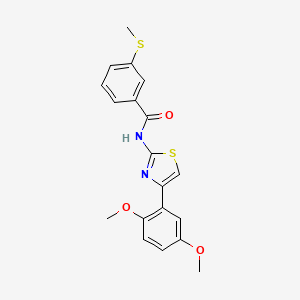
methanone](/img/structure/B2547169.png)
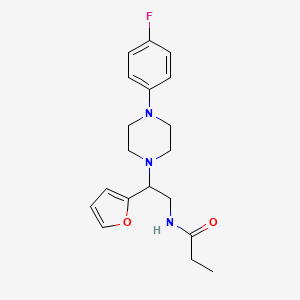
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)
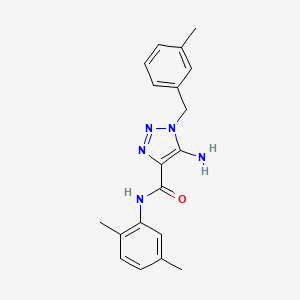
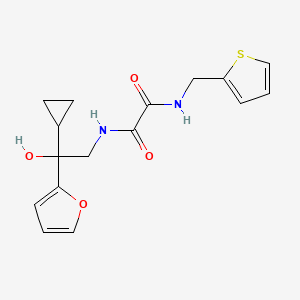

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)


